molecular formula C10H9NO5 B6145020 2-nitro-5-(prop-2-en-1-yloxy)benzoic acid CAS No. 1092280-50-6

2-nitro-5-(prop-2-en-1-yloxy)benzoic acid

Cat. No.: B6145020
CAS No.: 1092280-50-6
M. Wt: 223.18 g/mol
InChI Key: NTLYYFTYFANACZ-UHFFFAOYSA-N
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Description

2-Nitro-5-(prop-2-en-1-yloxy)benzoic acid is an organic compound with the molecular formula C10H9NO5. It is characterized by a benzene ring substituted with a nitro group (-NO2) at the 2-position and an allyloxy group (-OCH2CH=CH2) at the 5-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from benzoic acid. One common method involves the nitration of benzoic acid to introduce the nitro group, followed by the alkylation of the resulting nitrobenzoic acid with allyl bromide to attach the allyloxy group.

Industrial Production Methods: In an industrial setting, the synthesis of 2-nitro-5-(prop-2-en-1-yloxy)benzoic acid may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-5-(prop-2-en-1-yloxy)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) can reduce the nitro group to an amino group.

  • Substitution: Nucleophilic substitution reactions can occur at the benzene ring, often using strong nucleophiles like sodium hydroxide (NaOH) or halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of anilines or hydroxylamines.

  • Substitution: Formation of halogenated derivatives or other substituted benzoic acids.

Scientific Research Applications

2-Nitro-5-(prop-2-en-1-yloxy)benzoic acid has several applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-nitro-5-(prop-2-en-1-yloxy)benzoic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-Nitrobenzoic acid

  • 4-Nitrobenzoic acid

  • 2-Nitrobenzoic acid

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Properties

CAS No.

1092280-50-6

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

2-nitro-5-prop-2-enoxybenzoic acid

InChI

InChI=1S/C10H9NO5/c1-2-5-16-7-3-4-9(11(14)15)8(6-7)10(12)13/h2-4,6H,1,5H2,(H,12,13)

InChI Key

NTLYYFTYFANACZ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O

Purity

95

Origin of Product

United States

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